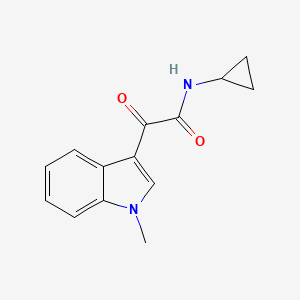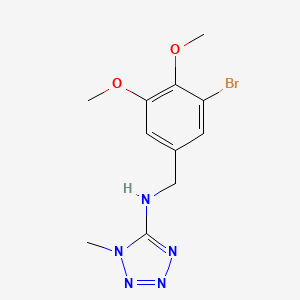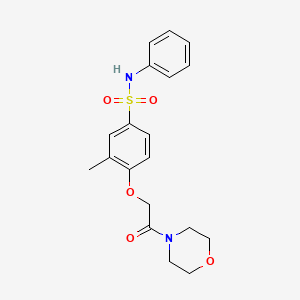![molecular formula C20H16N4OS B4421081 3-amino-N-(2-methylphenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4421081.png)
3-amino-N-(2-methylphenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide
Vue d'ensemble
Description
3-amino-N-(2-methylphenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer and autoimmune diseases. TAK-659 is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the development and survival of B cells and other immune cells.
Mécanisme D'action
3-amino-N-(2-methylphenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide works by selectively inhibiting the activity of BTK, a key enzyme in the B cell receptor signaling pathway. BTK plays a critical role in the development and survival of B cells, and its dysregulation has been implicated in the pathogenesis of various types of cancer and autoimmune diseases. By inhibiting BTK, this compound blocks the activation of downstream signaling pathways that promote cell growth and survival, leading to the suppression of cancer cell proliferation and the modulation of immune cell activity.
Biochemical and Physiological Effects
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life that allows for once-daily dosing. This compound has also been shown to be well-tolerated in preclinical studies, with no significant toxicity observed at therapeutic doses. In addition, this compound has been shown to have a favorable safety profile, with no significant drug-drug interactions or adverse effects on organ function.
Avantages Et Limitations Des Expériences En Laboratoire
3-amino-N-(2-methylphenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide has several advantages for use in lab experiments, including its high potency and selectivity for BTK, its favorable pharmacokinetic profile, and its ability to modulate immune cell activity. However, this compound also has some limitations, including the need for careful dosing and monitoring to avoid toxicity, and the potential for off-target effects on other signaling pathways.
Orientations Futures
There are several future directions for research on 3-amino-N-(2-methylphenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide, including the development of combination therapies with other targeted agents or immunotherapies, the exploration of its activity in other types of cancer and autoimmune diseases, and the investigation of its potential as a biomarker for predicting response to therapy. In addition, further studies are needed to elucidate the mechanism of action of this compound and to identify potential resistance mechanisms that may limit its clinical efficacy.
Applications De Recherche Scientifique
3-amino-N-(2-methylphenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide has been extensively studied in preclinical models of cancer and autoimmune diseases, and has shown promising results in inhibiting the growth and survival of cancer cells and suppressing the activity of immune cells. This compound has been shown to be effective in treating various types of cancer, including lymphoma, leukemia, and multiple myeloma, as well as autoimmune diseases such as rheumatoid arthritis and lupus.
Propriétés
IUPAC Name |
3-amino-N-(2-methylphenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4OS/c1-12-4-2-3-5-15(12)23-19(25)18-17(21)14-6-7-16(24-20(14)26-18)13-8-10-22-11-9-13/h2-11H,21H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZXFWOJEOMPGPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=NC=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-1-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4421030.png)

![3-[(1-adamantylamino)sulfonyl]benzoic acid](/img/structure/B4421036.png)
![2-[(2,6-dimethylmorpholin-4-yl)carbonyl]-1,9-dimethylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4421053.png)
![methyl {[5-(5-chloro-2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B4421055.png)




